molecular formula C10H15NO3 B14421904 Butyl 2-cyano-3-ethoxyprop-2-enoate CAS No. 80677-63-0

Butyl 2-cyano-3-ethoxyprop-2-enoate

Cat. No.: B14421904
CAS No.: 80677-63-0
M. Wt: 197.23 g/mol
InChI Key: IQQTWLOKGBCCHR-UHFFFAOYSA-N
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Description

Butyl 2-cyano-3-ethoxyprop-2-enoate is a cyano-substituted propenoate ester characterized by a butyl ester group, an ethoxy substituent, and a reactive α,β-unsaturated carbonyl system. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as a Michael acceptor or intermediate in heterocyclic chemistry. Notably, the ethoxy and cyano groups enhance polarity and may influence solubility, stability, and toxicity compared to simpler esters like butyl acrylate or butyl acetate .

Properties

CAS No.

80677-63-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

butyl 2-cyano-3-ethoxyprop-2-enoate

InChI

InChI=1S/C10H15NO3/c1-3-5-6-14-10(12)9(7-11)8-13-4-2/h8H,3-6H2,1-2H3

InChI Key

IQQTWLOKGBCCHR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=COCC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-cyano-3-ethoxyprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl acrylate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: this compound yields butyl 2-cyano-3-hydroxypropanoate and ethanol.

    Reduction: The reduction of the cyano group results in the formation of butyl 2-amino-3-ethoxyprop-2-enoate.

Scientific Research Applications

Butyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions can modulate biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share functional or structural similarities with butyl 2-cyano-3-ethoxyprop-2-enoate:

Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (): Structural similarity: Contains a cyano group and α,β-unsaturated ester. Key differences: Substituted with a dimethoxyphenyl group instead of ethoxy, and uses an ethyl ester. Applications: Likely used in pharmaceutical or agrochemical synthesis due to its conjugated system.

Butyl Acrylate (Evidences 2, 3, 8, 9): Structural similarity: Shares the butyl ester group and α,β-unsaturated carbonyl. Key differences: Lacks cyano and ethoxy substituents. Applications: Industrial monomer for polymers, adhesives, and coatings .

Butyl Acetate (): Structural similarity: Simple ester with a butyl group. Key differences: No unsaturated or cyano functionality. Applications: Common solvent in paints, coatings, and inks .

Butyl Carbitol Acetate ():

  • Structural similarity: Contains an ether and ester group.
  • Key differences: Larger molecular size with a glycol ether moiety.
  • Applications: High-boiling solvent for industrial coatings and cleaners .

Physical and Chemical Properties

Property This compound* Butyl Acrylate Butyl Acetate Butyl Carbitol Acetate
Molecular Formula C₁₀H₁₅NO₃ C₇H₁₂O₂ C₆H₁₂O₂ C₁₀H₂₀O₄
Boiling Point ~200–220°C (estimated) 147°C 126°C 246.7°C
Density ~1.05–1.15 g/cm³ (estimated) 0.89 g/cm³ 0.8825 g/cm³ 0.979 g/cm³
Solubility in Water Low (polarity from cyano/ethoxy) 0.2 g/100g (20°C) 0.6 g/100g (20°C) 6.5 g/100g (25°C)
Reactivity High (α,β-unsaturated + cyano) Polymerizes upon heating Stable under normal conditions Stable

Notes:

  • *Estimated values for this compound are based on structural analogs.

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